molecular formula C23H20N4O4 B11096056 N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B11096056
M. Wt: 416.4 g/mol
InChI Key: HZELBIARXPUIAB-MFKUBSTISA-N
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Description

N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 4-nitrobenzaldehyde with hydrazine derivatives, followed by the reaction with 2,2-diphenylacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds with active sites, while the nitrophenyl and diphenylacetamide moieties can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its combination of a hydrazino group, a nitrophenyl group, and a diphenylacetamide moiety. This combination provides a distinct set of chemical properties and potential interactions, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20N4O4/c28-21(26-25-15-17-11-13-20(14-12-17)27(30)31)16-24-23(29)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,24,29)(H,26,28)/b25-15+

InChI Key

HZELBIARXPUIAB-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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